molecular formula C21H22N4O3S B2420658 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 898605-94-2

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2420658
CAS No.: 898605-94-2
M. Wt: 410.49
InChI Key: FYTZCIJHCBMHRK-UHFFFAOYSA-N
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Description

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Properties

IUPAC Name

2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-28-17-9-7-15(8-10-17)12-18-20(27)23-21(25-24-18)29-13-19(26)22-16-6-4-5-14(2)11-16/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTZCIJHCBMHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure includes a triazine core, which has been associated with various biological activities, particularly antibacterial properties. The compound's molecular formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S and it has a molecular weight of approximately 410.5 g/mol.

Antibacterial Properties

Research indicates that compounds containing the triazine moiety exhibit notable antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

Case Study Findings:

  • Antitubercular Activity : Compounds with similar structures have demonstrated significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
  • Broad-Spectrum Antibacterial Activity : In comparative studies, certain derivatives exhibited broader antibacterial effects than established antibiotics like Ciprofloxacin and Rifampicin .

Structure-Activity Relationships

The biological activity of triazine derivatives is influenced by their structural components:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance antibacterial potency compared to electron-donating groups .
  • Side Chains : The presence of hydrophobic side chains has been correlated with increased antimicrobial activity .

Summary of Research Findings

Activity TypeMIC (µg/mL)Reference
Antitubercular50
Inhibition of E. coli0.91
General AntibacterialVarious

The proposed mechanism by which these compounds exert their antibacterial effects involves interaction with bacterial enzymes and cellular components:

  • DNA Topoisomerase II Inhibition : Similar compounds have shown the ability to inhibit this enzyme, crucial for bacterial DNA replication .
  • Leucyl-tRNA Synthetase Inhibition : Certain derivatives have demonstrated significant inhibition of leucyl-tRNA synthetase, an important target in antibiotic development .

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